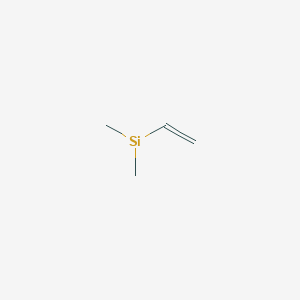

二甲基乙烯基硅烷

描述

Dimethylvinylsilane is a silicon-based organic compound that is used in various chemical reactions and polymer synthesis. It is characterized by the presence of a vinyl group attached to a silicon atom, which is also bonded to two methyl groups. This structure allows it to participate in a variety of chemical processes, including anionic polymerization and cross-coupling reactions, making it a valuable reagent in the synthesis of polymers and organosilicon compounds .

Synthesis Analysis

The synthesis of polymers containing dimethylvinylsilane units can be achieved through anionic living polymerization. For instance, (4-Vinylphenyl)dimethylvinylsilane (VS) can be polymerized to yield poly[(4-vinylphenyl)dimethylvinylsilane] (PVS). The process involves the polymerization of the styryl group while the silylvinyl group remains mostly unreacted. The choice of initiators and solvents, as well as the control of polymerization time, are critical factors that influence the outcome of the polymerization, affecting the conversion rate and the molecular weight distribution of the resulting polymer .

Molecular Structure Analysis

The molecular structure of dimethylvinylsilane-based compounds is crucial for their reactivity and the properties of the resulting materials. For example, the presence of the vinyl group allows for subsequent reactions such as hydroboration, which can lead to the formation of silicon boron carbide ceramics upon pyrolysis. The molecular structure, characterized by spectroscopic methods such as NMR and IR, provides insights into the reactivity and potential applications of these materials .

Chemical Reactions Analysis

Dimethylvinylsilane participates in various chemical reactions, including cross-coupling reactions that are facilitated by palladium catalysts. These reactions are significant for the formation of tetraorganosilicon reagents, which can be used for further synthetic applications. The mild conditions and functional group tolerance of these reactions highlight the versatility of dimethylvinylsilane derivatives in organic synthesis . Additionally, the reactivity of dimethylvinylsilane can lead to the formation of cyclic organosilicon compounds, such as 1,3-disilacyclobutanes, which are of interest due to their unique structural properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylvinylsilane-based materials are influenced by their molecular structure. For instance, the polymerization of dimethylvinylsilane can result in materials with varying molecular weights and distributions, which can be tailored by adjusting the polymerization conditions. These properties are essential for the application of these materials in areas such as ceramics, where the pyrolysis of hydroborated polymethylvinylsilane leads to the formation of silicon boron carbide with specific microstructures and crystallization behaviors .

科学研究应用

聚合物合成和表征

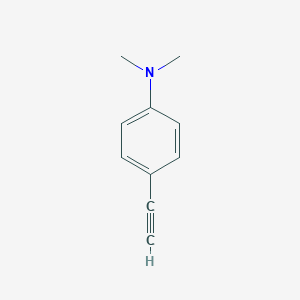

- 二甲基乙烯基硅烷(VS)已被用于阴离子聚合过程,产生聚[(4-乙烯基苯基)二甲基乙烯基硅烷](PVS)。这个过程涉及对引发剂、溶剂和聚合时间的影响进行详细研究。值得注意的是,VS的苯乙烯基发生聚合,而硅乙烯基大部分保持未反应(Se, Matsumura, Kazama, & Fujimoto, 1997)。

分子结构研究

- 对二甲基乙烯基硅烷的研究包括使用红外和拉曼光谱以及从头算计算来研究其构象平衡。这些研究为了解二甲基乙烯基硅烷在各种状态下(如气态、液态、无定形和结晶固体)的分子结构和行为提供了见解(Klaeboe et al., 2003)。

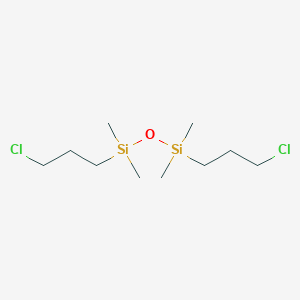

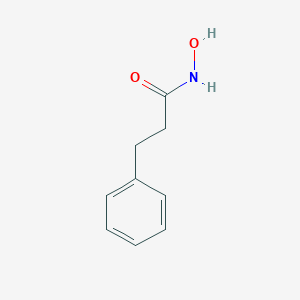

含硅大环化合物合成

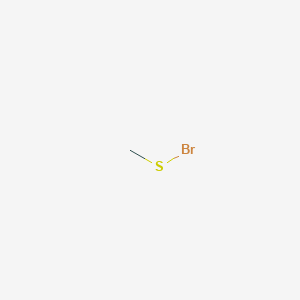

- 二甲基乙烯基硅烷衍生物被用于通过硫醇-烯烃化学合成合成含硅大环化合物和线性寡氧硫醚。这些化合物以其氧化还原活性在各种化学应用中备受关注(Bruña等,2015)。

材料科学与工程

- 在材料科学领域,二甲基乙烯基硅烷被研究其在聚硅氧烷开发中的作用,这些聚合物表现出高气体渗透性等独特物理性质。这些研究包括模拟和实验,旨在理解这些材料的特殊特性(Mark, 2004)。

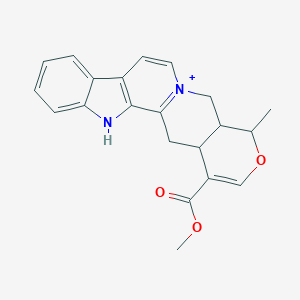

生物医学应用

- 研究包括在生物医学应用中利用二甲基乙烯基硅烷,例如在具有图案化表面化学性质的材料上引导骨细胞组织和矿化。这些应用在组织工程和再生医学领域至关重要(Healy et al., 1996)。

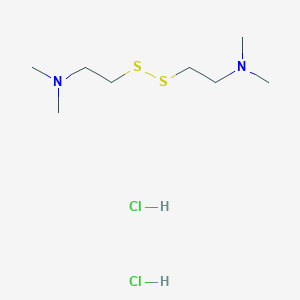

化学反应和有机合成

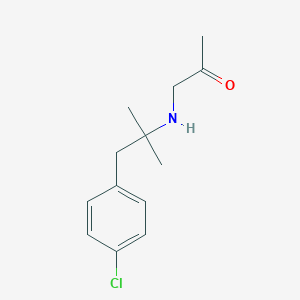

- 已探讨了该化合物在各种化学反应中的作用,例如二甲胺和二甲基膦加到乙烯基硅烷中。这些研究对于理解和开发有机合成中的新方法至关重要(Grobe & Möller, 1969)。

环境研究

- 像八甲基环四硅氧烷这样的二甲基乙烯基硅烷衍生物已成为环境研究的对象,特别是在微生物降解研究中。这些研究对于了解这些化合物的环境影响和降解途径至关重要(Grümping等,1999)。

高级聚合技术

- 已探索了二甲基苯基乙烯基硅烷的阴离子聚合,展示了该化合物在创建具有异构结构单元的聚合物中的实用性。这些研究有助于开发新的聚合技术(Oku et al., 1992)。

表面化学和修饰

- 研究包括研究等离子体处理和聚乙烯的有机硅烷改性对细菌细胞附着和生物膜形成的影响,涉及二甲氧基二甲基硅烷等化合物。这项研究对医疗和水工业应用有重要意义 (Kręgiel & Niedzielska, 2014)。

安全和危害

属性

InChI |

InChI=1S/C4H9Si/c1-4-5(2)3/h4H,1H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSBWQYHSLNOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylvinylsilane | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)